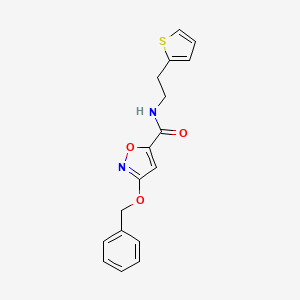![molecular formula C17H15N3O3S B2728710 3,5-dimethoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2728710.png)
3,5-dimethoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C17H15N3O3S and its molecular weight is 341.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of 3,5-dimethoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide, also known as TCMDC-125345, is the protein kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .
Mode of Action
TCMDC-125345 interacts with its target, PfCLK3, by inhibiting its activity . The inhibition of PfCLK3 disrupts the normal functioning of the malarial parasite, leading to its death . The co-crystal structure of the essential malarial kinase PfCLK3 with the reversible inhibitor TCMDC-125345 has been solved, facilitating the rational design of covalent inhibitors of this validated drug target .
Biochemical Pathways
The inhibition of PfCLK3 by TCMDC-125345 affects the RNA splicing pathway in the malarial parasite . PfCLK3, along with other members of the PfCLK family, plays a role in the processing of parasite RNA . Therefore, inhibitors of PfCLK3 might have parasiticidal activity at any stage of the parasite life cycle where RNA splicing plays an essential role .
Pharmacokinetics
It is generally understood that a drug molecule’s adme properties significantly impact its bioavailability and efficacy .
Result of Action
The molecular and cellular effects of TCMDC-125345’s action involve the disruption of RNA splicing in the malarial parasite, leading to its death . TCMDC-125345 rapidly kills P. falciparum at the trophozoite to schizont stages as well as preventing the development of stage V gametocytes and inhibiting the development of liver stage parasites .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of antimalarial compounds .
Analyse Biochimique
Biochemical Properties
3,5-dimethoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (TCMDC-125345) has been found to interact with the Plasmodium falciparum prolyl-tRNA synthetase (PfProRS) enzyme . This interaction is selective and inhibitory, with TCMDC-125345 showing more than 100 times specificity for PfProRS compared to the Homo sapiens equivalent . This suggests that TCMDC-125345 could potentially be used as a targeted inhibitor in biochemical reactions involving PfProRS.
Cellular Effects
In terms of cellular effects, TCMDC-125345 has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria . This inhibition is thought to occur through the compound’s interaction with PfProRS, disrupting the parasite’s protein synthesis process .
Molecular Mechanism
The molecular mechanism of TCMDC-125345 involves its interaction with the PfProRS enzyme. It is believed to bind outside the active site of the enzyme, acting as an allosteric inhibitor . This binding disrupts the enzyme’s function, leading to a decrease in protein synthesis within the Plasmodium falciparum parasite .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits inhibitory activity against PfProRS, suggesting that its effects may be observed shortly after administration .
Metabolic Pathways
Given its interaction with PfProRS, it is likely involved in pathways related to protein synthesis .
Subcellular Localization
Given its interaction with PfProRS, it may be localized to areas of the cell where protein synthesis occurs
Propriétés
IUPAC Name |
3,5-dimethoxy-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-22-12-7-11(8-13(9-12)23-2)16(21)20-17-19-15(10-24-17)14-5-3-4-6-18-14/h3-10H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSYUMWWNKFBJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2728628.png)
![2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2728629.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2728630.png)
![N-[4-[3-(2,6-Diaminopurin-9-yl)azetidine-1-carbonyl]phenyl]-N-methylprop-2-enamide](/img/structure/B2728631.png)
![N-[(2-Chloro-1,3-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2728633.png)
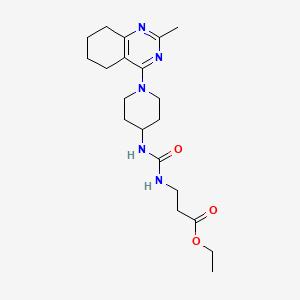
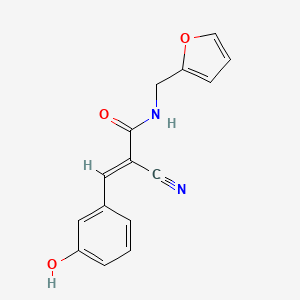
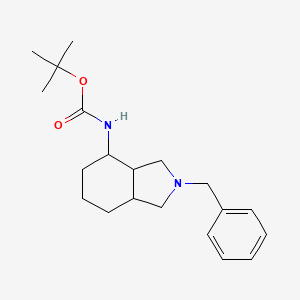
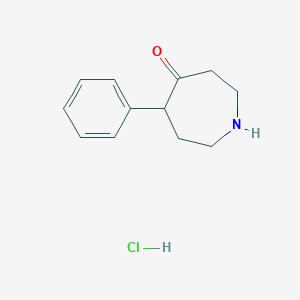

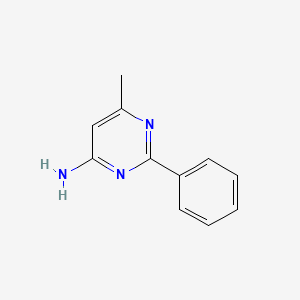
![N-[2-Methyl-1-(2-methylphenyl)-1-oxopropan-2-yl]prop-2-enamide](/img/structure/B2728645.png)
![4-{[1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine](/img/structure/B2728648.png)
